molecular formula Fe2H14O19S3 B3068266 Ferric sulfate heptahydrate CAS No. 35139-28-7

Ferric sulfate heptahydrate

Cat. No.: B3068266
CAS No.: 35139-28-7
M. Wt: 526.0 g/mol
InChI Key: XNCMOUSLNOHBKY-UHFFFAOYSA-H
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Description

Ferric sulfate heptahydrate is an inorganic compound with the chemical formula Fe₂(SO₄)₃·7H₂O. It is a hydrated form of ferric sulfate and appears as a yellowish-brown crystalline solid. This compound is commonly used in various industrial and scientific applications due to its properties as a strong oxidizing agent and its ability to form complexes with other substances.

Safety and Hazards

Ferric sulfate heptahydrate is harmful if swallowed and causes skin and eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Biochemical Analysis

Biochemical Properties

The role of Ferric sulfate heptahydrate in biochemical reactions is not well-documented in the literature. Iron, a component of this compound, is known to be a crucial element in many biochemical processes. It is a key component of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .

Cellular Effects

The effects of this compound on cells are not well-studied. Iron, a component of this compound, is known to be essential for cell function. It is involved in DNA synthesis, energy metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Iron, a component of this compound, is known to interact with various biomolecules. It can bind to proteins, influence enzyme activity, and affect gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied. It has been found that this compound dehydrates to form tetrahydrate and monohydrate when the relative humidity is less than 65%, or on heating at 40 °C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Iron, a component of this compound, is known to have toxic effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Iron, a component of this compound, is known to be involved in various metabolic pathways. It is a cofactor for many enzymes and can affect metabolic flux and metabolite levels .

Transport and Distribution

Iron, a component of this compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Iron, a component of this compound, is known to be localized in various compartments or organelles, including mitochondria and the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric sulfate heptahydrate can be synthesized through several methods. One common laboratory method involves the reaction of ferric oxide (Fe₂O₃) with sulfuric acid (H₂SO₄) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the ferric oxide:

Fe2O3+3H2SO4Fe2(SO4)3+3H2O\text{Fe}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} Fe2​O3​+3H2​SO4​→Fe2​(SO4​)3​+3H2​O

The resulting ferric sulfate solution is then allowed to crystallize, forming this compound.

Industrial Production Methods

In industrial settings, this compound is often produced by the oxidation of ferrous sulfate (FeSO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or chlorine (Cl₂). The reaction is carried out in an acidic medium to facilitate the oxidation process:

2FeSO4+H2SO4+H2O2Fe2(SO4)3+2H2O2\text{FeSO}_4 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2\text{H}_2\text{O} 2FeSO4​+H2​SO4​+H2​O2​→Fe2​(SO4​)3​+2H2​O

The ferric sulfate solution is then concentrated and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Ferric sulfate heptahydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Ferric sulfate can act as an oxidizing agent, accepting electrons from other substances.

    Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide and sulfuric acid.

    Complex Formation: Ferric sulfate can form complexes with ligands such as water, ammonia, and organic molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, chlorine, and potassium permanganate.

    Acidic Medium: Sulfuric acid is commonly used to maintain an acidic environment for reactions involving ferric sulfate.

Major Products

    Oxidation: Ferric sulfate can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).

    Hydrolysis: The hydrolysis of ferric sulfate produces ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).

Scientific Research Applications

Ferric sulfate heptahydrate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

    Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): A similar compound with ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).

    Ferric Chloride (FeCl₃): Another ferric compound used in water treatment and as a coagulant.

    Ferric Nitrate (Fe(NO₃)₃): Used in various industrial applications and as a reagent in chemical synthesis.

Uniqueness

Ferric sulfate heptahydrate is unique due to its high oxidation state and strong oxidizing properties, making it particularly effective in applications requiring the removal of impurities or the stabilization of other compounds .

Properties

IUPAC Name

iron(3+);trisulfate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMOUSLNOHBKY-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2H14O19S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10028-22-5 (Parent)
Record name Ferric sulfate heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80188633
Record name Ferric sulfate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35139-28-7
Record name Ferric sulfate heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric sulfate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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